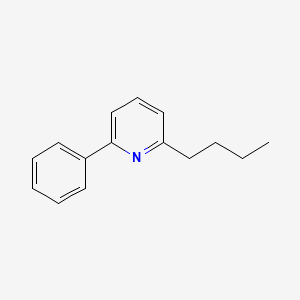

2-Butyl-6-phenylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgrsc.orgnih.govresearchgate.net Its presence in over 7,000 existing drug molecules underscores its importance. rsc.orgnih.gov The nitrogen atom in the pyridine ring allows for improved water solubility in pharmaceutically active molecules, a desirable trait for drug candidates. nih.gov This has led to the development of numerous therapeutic agents with a broad spectrum of activities. nih.gov Pyridine derivatives are not only prevalent in pharmaceuticals but also in natural products like alkaloids, vitamins, and coenzymes. nih.gov Their applications extend to functional nanomaterials, as ligands in organometallic chemistry, and in asymmetric catalysis. nih.gov

The versatility of the pyridine scaffold stems from its unique heteroaromatic nature and the ease with which it can be functionalized, allowing for the fine-tuning of its pharmacological and physicochemical properties. nih.gov This adaptability has fueled extensive research into the synthesis and application of novel pyridine-based molecules. rsc.orgresearchgate.net

Overview of Arylpyridine Derivatives in Advanced Chemical Synthesis

Arylpyridines, which feature a pyridine ring connected to one or more aromatic systems, represent a significant class of compounds with intriguing functions and properties in optoelectronics and biology. researchgate.net The synthesis of substituted arylpyridine derivatives is a major focus in organic chemistry, with numerous methods developed for their preparation. researchgate.netbohrium.com These methods often involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds between the pyridine and aryl moieties. mdpi.com

Other synthetic strategies include rhodium-catalyzed oxidative C-H arylation and palladium-catalyzed hydroxylation of 2-arylpyridines. nih.govacs.org The development of these synthetic routes provides access to a wide range of structurally diverse arylpyridines with tailored electronic and steric properties. researchgate.net Research in this area also explores the phenomenon of atropisomerism in certain sterically hindered arylpyridines, where restricted rotation around the aryl-pyridine bond leads to chiral isomers. researchgate.net

Positioning of 2-Butyl-6-phenylpyridine within Contemporary Pyridine Research

This compound is an asymmetrically substituted arylpyridine. Its structure, featuring both an alkyl (butyl) and an aryl (phenyl) group attached to the pyridine core, makes it a subject of interest in synthetic methodology development and as a potential building block for more complex molecules. While specific research applications for this compound are not extensively documented in publicly available literature, its synthesis and properties are relevant to several areas of contemporary pyridine research.

The synthesis of asymmetrically substituted 2,6-diarylpyridines and related structures is an active area of investigation. sorbonne-universite.frtandfonline.com The presence of both alkyl and aryl substituents in this compound offers opportunities to study the differential reactivity of the substituted positions and to explore its potential as a ligand in coordination chemistry or as a precursor for materials with specific photophysical properties. For instance, related 2-(butylamino)-6-phenylpyridine derivatives have been studied for their fluorescence properties. nih.gov

The general methodologies used for the synthesis of substituted pyridines, such as the cyclization of unsaturated ketones with an ammonia (B1221849) source, are applicable to the preparation of this compound and its analogs. sorbonne-universite.fr Further investigation into this compound could contribute to the broader understanding of structure-property relationships in substituted pyridines and potentially lead to the discovery of new applications in fields such as catalysis or materials science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 60272-71-1 | sigmaaldrich.comchemicalbook.comchemsrc.comepa.govsigmaaldrich.combldpharm.com |

| Molecular Formula | C15H17N | sigmaaldrich.comchemsrc.comsigmaaldrich.combldpharm.com |

| Molecular Weight | 211.30 g/mol | bldpharm.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | DSCUZYVYDVDBTP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-3-10-14-11-7-12-15(16-14)13-8-5-4-6-9-13/h4-9,11-12H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCUZYVYDVDBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404903 | |

| Record name | 2-Butyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60272-71-1 | |

| Record name | 2-Butyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyl-6-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butyl 6 Phenylpyridine and Analogues

Direct Synthetic Routes to 2-Butyl-6-phenylpyridine

The direct formation of the this compound scaffold often involves the construction of the pyridine (B92270) ring from acyclic precursors. These methods are designed to install the desired butyl and phenyl substituents at the correct positions during the cyclization process.

Preparative Strategies from Aryl β-Ketoesters

The synthesis of substituted pyridines from 1,3-dicarbonyl compounds is a foundational strategy in heterocyclic chemistry. In one approach, β-keto esters can be utilized to construct pyridine derivatives. For example, the synthesis of a related α-substituted-β-keto ester, a precursor for more complex structures, was achieved through the reaction of a monohalogenated dicarbonyl intermediate with 2-pyridone. This highlights the utility of β-keto esters as versatile building blocks.

Another related method involves the cyclization of an aryl ketone, such as acetophenone (B1666503), with 1,3-diaminopropane (B46017) using a palladium acetate (B1210297) catalyst to form 2-phenyl pyridine. researchgate.net While this specific example does not yield the 2-butyl-6-phenyl derivative, it demonstrates a pathway from a simple aryl ketone to a 2-phenylpyridine (B120327) core, which could be adapted by selecting appropriate starting materials.

Alkylation Approaches in Pyridine Ring Construction

Incorporating alkyl groups during the formation of a pyridine ring is a key challenge addressed by various synthetic methods. While many techniques focus on the functionalization of a pre-existing pyridine ring, some strategies build the alkylated ring from the ground up. General approaches to pyridine ring synthesis often rely on the condensation of carbonyl compounds. baranlab.org For instance, the Hantzsch pyridine synthesis and its variations can be modified to produce asymmetrically substituted pyridines by performing condensation steps sequentially with different components. baranlab.org

Modern methods have also been developed for the regioselective alkylation of pyridines. One such approach utilizes a fumarate-derived blocking group to direct Minisci-type radical alkylation specifically to the C-4 position of the pyridine ring. nih.gov Although this method functionalizes an existing pyridine, the principle of using directing or blocking groups is a key concept that can be applied in more complex, multi-step syntheses that construct the ring itself. C-H activation provides another powerful tool, with cationic half-sandwich rare-earth catalysts enabling the C-H addition of pyridines to olefins, yielding 2-alkylated pyridine derivatives in an atom-economical fashion.

Advanced Synthetic Transformations for 2-Phenylpyridine Derivatives

For the synthesis of 2-phenylpyridine and its analogues, advanced transformations such as carbon-carbon cross-coupling and nucleophilic substitution reactions on pre-formed pyridine rings are exceptionally powerful and widely employed.

Carbon-Carbon Cross-Coupling Reactions

Cross-coupling reactions are among the most valuable synthetic processes for creating carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds like 2-phenylpyridines. nih.gov

The Suzuki-Miyaura reaction has emerged as a highly efficient method for the synthesis of 2-phenylpyridine derivatives. nih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of a pyridine derivative (e.g., a 2-halopyridine or a related compound) with a phenylboronic acid or its ester. nih.govclaremont.edu

Researchers have developed highly active catalyst systems that can efficiently couple challenging substrates, including 2-substituted nitrogen-containing heteroaryl organoboranes. nih.gov A significant advancement was the development of an efficient method for the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates, which can be readily prepared from 2-bromo or 2-iodopyridine (B156620). nih.gov This represents a general method for coupling these substrates with aryl bromides and chlorides. nih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For instance, a catalyst system based on Pd₂(dba)₃ and specific phosphite (B83602) or phosphine (B1218219) oxide ligands proved highly effective for these transformations. nih.gov

| Aryl Halide | Boron Reagent | Catalyst System (Ligand) | Yield (%) |

|---|---|---|---|

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 82 |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 74 |

| 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | 76 |

| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | 73 |

More recent studies have expanded the scope to include pyridine-2-sulfonyl fluoride (B91410) (PyFluor) as a coupling partner with hetero(aryl) boronic acids, using Pd(dppf)Cl₂ as the catalyst to generate 2-arylpyridines in modest to good yields. claremont.educlaremont.edu

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful route to 2-substituted pyridines. In this process, a leaving group at the 2-position of the pyridine ring is displaced by a nucleophile. quimicaorganica.org Pyridines with leaving groups at the 2- or 4-positions are particularly reactive because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org

Halopyridines, such as 2-bromopyridine (B144113) or 2-chloropyridine, are common substrates for these reactions. sci-hub.se A variety of carbon, oxygen, and sulfur nucleophiles can be employed. sci-hub.senih.gov For instance, the reaction of 2-iodopyridine with nucleophiles like sodium phenoxide (PhONa) or the carbanion from phenylacetonitrile (B145931) (PhCH₂CN) under microwave irradiation can produce the corresponding 2-substituted pyridines in good yields. sci-hub.se

The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend for leaving group ability in many other substitution reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine inducing a highly electrophilic center at the C-2 position. sci-hub.senih.gov

| Halopyridine | Nucleophile | Solvent | Yield (%) |

|---|---|---|---|

| 2-Iodopyridine | PhSNa | HMPA | 99 |

| 2-Iodopyridine | PhONa | HMPA | 84 |

| 2-Bromopyridine | PhCH₂OH | NMP | 81 |

| 2-Chloropyridine | PhSNa | HMPA | 99 |

| 2-Fluoropyridine | PhCH₂OH | NMP | 98 |

This SNAr strategy is particularly useful for late-stage functionalization, where a fluorine atom is first installed via C-H activation and then substituted by a diverse array of nucleophiles under mild conditions. nih.gov

Amidation Reactions for Functionalization

The functionalization of a pre-existing 2-phenylpyridine core can be achieved through directed C-H activation, with amidation being a key transformation. This approach introduces nitrogen-containing functional groups onto the pyridine or phenyl ring, leveraging the directing capacity of the pyridine nitrogen. Transition metal catalysis, particularly with cobalt and rhodium, is instrumental in these reactions.

Utilizing amide-based directing groups, cobalt complexes can facilitate site-selective C-H activation. The reaction sequence typically involves the coordination of the pyridine nitrogen to the metal center, followed by C-H activation, migratory insertion of a coupling partner, and reductive elimination to yield the functionalized product. This method provides an atom-economical route to construct complex nitrogen-containing molecules from the 2-phenylpyridine scaffold. researchgate.net

Rhodium-catalyzed reactions have also been extensively developed for the C-H functionalization of 2-phenylpyridines. These processes enable the introduction of various amide groups through cross-coupling reactions, offering a powerful tool for modifying the electronic and steric properties of the parent molecule. researchgate.net The pyridine moiety acts as an intrinsic directing group, guiding the catalyst to activate a specific C-H bond, typically at the ortho-position of the phenyl ring. researchgate.net

Cyclization Strategies for Pyridine Core Formation

The formation of the central pyridine ring is a critical aspect of synthesizing this compound. Various cyclization strategies have been developed, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Single-Step Vapor Phase Synthesis over Molecular Sieve Catalysts

A highly efficient method for synthesizing substituted pyridines, including aryl pyridines analogous to this compound, is the single-step vapor-phase reaction over solid acid catalysts like molecular sieves. iitm.ac.inresearchgate.net This heterogeneous catalysis approach is environmentally favorable and allows for continuous production processes.

The reaction typically involves the cyclization of a ketone (e.g., acetophenone for the phenyl group), an aldehyde, ammonia (B1221849), and an alcohol over a molecular sieve catalyst at elevated temperatures. iitm.ac.in Al-MCM-41 and various zeolites such as Hβ and HZSM-5 have proven effective. The acidity and pore structure of the molecular sieve are crucial for catalytic activity and product selectivity. iitm.ac.inresearchgate.net For instance, in the synthesis of 2,6-bis(4-methylphenyl)pyridine, Al-MCM-41 with a specific Si/Al ratio demonstrated high selectivity. iitm.ac.in The proposed mechanism involves the formation of imine intermediates, which undergo further condensation, dehydrogenation, and deamination within the catalyst's pores to form the final aromatic pyridine product. iitm.ac.in

Table 1: Catalyst Performance in Vapor Phase Pyridine Synthesis

| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Product Selectivity (%) |

|---|---|---|---|---|

| H-beta | Cyclohexanone, Formaldehyde, Ammonia | 150 | 83.0 | 60.6 (Octahydrophenanthridine) |

| H-beta | Cyclohexanone, Formaldehyde, Ammonia | 215 | 98.7 | 32.2 (Octahydrophenanthridine) |

| Al-MCM-41 (Si/Al=37.5) | 4-Methyl Acetophenone, Ethanol, Formaldehyde, Ammonia | N/A | High | High (2,6-bis(4-methylphenyl)pyridine) |

Reverse Diels-Alder Reaction Protocols

The Diels-Alder reaction and its reverse, the retro-Diels-Alder reaction, provide a powerful strategy for constructing the pyridine core. acsgcipr.orgwikipedia.org This approach often involves an inverse-electron-demand Diels-Alder reaction where a nitrogen-containing diene, such as a 1,2,4-triazine, reacts with a dienophile (e.g., an alkyne or enamine). acsgcipr.orgwhiterose.ac.uk

Electrocyclization and Aromatization Sequences

Electrocyclization reactions offer a versatile route to the pyridine nucleus, proceeding through acyclic conjugated precursors. A common strategy involves the 6π-electrocyclization of a 3-azatriene intermediate. rsc.orgnih.gov This azatriene can be generated in situ through various methods, such as the copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. nih.gov

Table 2: Pyridine Synthesis via Electrocyclization/Aromatization Cascade | R¹ | R² | R³ | R⁴ | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Ph | H | Ph | H | 91 | | Ph | H | 4-MeO-Ph | H | 88 | | 4-Cl-Ph | H | Ph | H | 86 | | Ph | H | Me | H | 81 | | -(CH₂)₄- | Ph | H | 78 | Data derived from a study on the Cu-catalyzed cascade synthesis of pyridines. nih.gov

Metal-Free Approaches to Pyridine Synthesis

The development of synthetic methods that avoid transition metals is a significant goal in green chemistry, eliminating concerns about catalyst cost and trace metal contamination in final products.

Radical 6-Endo Addition Mechanistic Insights

A novel metal-free approach to pyridine synthesis involves a radical cascade reaction initiated from cyclopropylamides and alkynes. nih.govsioc.ac.cn This method relies on the generation of a vinyl radical which undergoes an unconventional 6-endo-trig addition to an imine nitrogen atom to construct the pyridine skeleton. sioc.ac.cn

The reaction is typically initiated by a hypervalent iodine(III) reagent, which oxidizes the starting cyclopropylamide to a radical cation. sioc.ac.cn Ring-opening of the cyclopropyl (B3062369) group generates an alkyl radical, which then adds to an alkyne to form a key vinyl radical intermediate. The crucial step is the subsequent cyclization, where the hypervalent iodine reagent is believed to play a critical role in facilitating the unprecedented 6-endo addition onto the imine nitrogen, overriding the more common 5-exo pathway. nih.govsioc.ac.cn Sequential oxidation steps then lead to the final aromatic pyridine product. This strategy is notable for its excellent functional group compatibility and its applicability to the late-stage installation of pyridine rings in complex molecules.

Derivatization and Selective Functionalization

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, with stable isotopes like Nitrogen-15 (¹⁵N) being particularly valuable in the study of nitrogen-containing heterocyclic compounds such as this compound. chemrxiv.org The incorporation of ¹⁵N into the pyridine ring allows researchers to track the nitrogen atom throughout a chemical transformation, providing insights into bond-forming and bond-breaking steps. nih.govresearchgate.net

A significant advancement in the ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing strategy via Zincke imine intermediates. chemrxiv.orgnih.gov This method is broadly applicable to a range of substituted pyridines and can be adapted for analogues of this compound. nih.gov The general process begins with the activation of the pyridine nitrogen, followed by ring-opening with an amine to form a Zincke imine. This intermediate can then be ring-closed in the presence of a ¹⁵N-labeled ammonium (B1175870) salt, such as ¹⁵NH₄Cl, to incorporate the heavy isotope into the pyridine ring with high efficiency. chemrxiv.orgnih.gov

This technique offers several advantages for mechanistic studies. The high incorporation of ¹⁵N (often >95%) ensures that the labeled compound can be readily detected and tracked using techniques like NMR spectroscopy and mass spectrometry. chemrxiv.orgnih.gov By analyzing the position of the ¹⁵N label in the product and any byproducts, chemists can deduce the mechanistic pathway of a reaction. For instance, this method can confirm whether a reaction proceeds through a specific intermediate or if scrambling of atoms occurs during the transformation.

The utility of ¹⁵N labeling extends to understanding the reactivity of the pyridine ring itself. For example, by using ¹⁵N-labeled this compound as a substrate in a subsequent reaction, researchers can monitor the fate of the nitrogen atom and gain a deeper understanding of the electronic and steric effects of the butyl and phenyl substituents on the reaction mechanism.

Recent developments in this area have focused on expanding the scope of the Zincke imine-based labeling to include complex pharmaceutical molecules, demonstrating the robustness and versatility of this approach for introducing ¹⁵N into diverse pyridine-containing structures. nih.govchemrxiv.org

Table 1: Key Features of ¹⁵N Isotopic Labeling via Zincke Imine Intermediates for Pyridine Analogues

| Feature | Description | Relevance to Mechanistic Studies |

| Labeling Agent | Commercially available ¹⁵NH₄Cl salts. nih.gov | Provides a readily accessible and cost-effective source of the ¹⁵N isotope. |

| Key Intermediate | NTf-Zincke imines formed by ring-opening of an activated pyridine. chemrxiv.orgnih.gov | The formation and reactivity of this intermediate are central to the labeling process and can be studied to understand the reaction pathway. |

| ¹⁵N Incorporation | Typically greater than 95%. chemrxiv.orgnih.gov | High isotopic enrichment is crucial for obtaining clear signals in analytical techniques used for mechanistic elucidation (e.g., NMR, Mass Spectrometry). |

| Substrate Scope | Applicable to a wide range of substituted pyridines, including those with 2-substitution. nih.gov | Allows for the study of a variety of pyridine-containing compounds, including analogues of this compound. |

| Application | Elucidation of reaction mechanisms, ADMET studies, and as mechanistic probes. chemrxiv.org | Enables detailed investigation of reaction pathways and the metabolic fate of pyridine derivatives. |

Advanced Characterization and Computational Studies of 2 Butyl 6 Phenylpyridine and Derivatives

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic analysis is fundamental to understanding the molecular structure, bonding, and electronic behavior of 2-Butyl-6-phenylpyridine. Each technique offers a unique insight into its chemical nature.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) and phenyl rings, typically in the range of 7.0-8.7 ppm. The protons of the butyl group would appear in the upfield region (approx. 0.9-2.9 ppm), with the terminal methyl group (CH₃) being the most shielded and the methylene (B1212753) group (CH₂) adjacent to the pyridine ring being the most deshielded.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Aromatic carbons are expected to resonate in the 120-160 ppm range. The carbons of the butyl chain would appear in the upfield region, typically between 13-40 ppm.

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common, would offer direct insight into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift would be sensitive to substitution and intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic | Phenyl & Pyridyl Protons | 7.0 – 8.7 | 120 – 160 |

| Aliphatic | -CH₂(α to ring) | ~2.8 | ~38 |

| Aliphatic | -CH₂(β to ring) | ~1.7 | ~31 |

| Aliphatic | -CH₂(γ to ring) | ~1.4 | ~22 |

| Aliphatic | -CH₃ | ~0.9 | ~14 |

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the aromatic rings and the aliphatic butyl chain. Data for the parent compound 2-phenylpyridine (B120327) shows characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. chemicalbook.com The addition of the butyl group would introduce strong aliphatic C-H stretching bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) and C-H bending vibrations around 1375-1465 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl & Pyridyl Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Butyl Chain | 2850 - 2960 |

| C=C and C=N Stretch | Aromatic Rings | 1400 - 1600 |

| Aliphatic C-H Bend | Butyl Chain | 1375 - 1465 |

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₅H₁₇N), the predicted monoisotopic mass is 211.1361 Da. uni.lu HRMS can confirm this composition by detecting the molecular ion peak with a mass accuracy typically within 5 ppm. The technique can also analyze fragment ions to further confirm the structure. Predicted m/z values for common adducts are crucial for identifying the compound in complex mixtures. uni.lu

Table 3: Predicted HRMS Data for this compound (C₁₅H₁₇N) Data sourced from predicted values. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 212.14338 |

| [M+Na]⁺ | 234.12532 |

| [M+K]⁺ | 250.09926 |

| [M+NH₄]⁺ | 229.16992 |

| [M-H]⁻ | 210.12882 |

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be characterized by intense absorptions in the UV region, arising from π → π* transitions within the conjugated phenyl and pyridine ring systems. researchgate.net The parent compound, 2-phenylpyridine, exhibits absorption bands in this region. nist.gov The presence of the electron-donating butyl group may cause a slight bathochromic (red) shift in the absorption maxima compared to 2-phenylpyridine due to its effect on the energy of the molecular orbitals. Weaker n → π* transitions, involving the lone pair of electrons on the nitrogen atom, may also be observed.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While many simple organic molecules are not strongly emissive, 2-phenylpyridine and its derivatives are renowned as ligands in highly phosphorescent organometallic complexes, particularly with iridium(III) and platinum(II). wikipedia.org These complexes are used in applications such as organic light-emitting diodes (OLEDs). The free this compound ligand is expected to exhibit weak fluorescence at room temperature. Its primary importance in this context is as a precursor to cyclometalated complexes, where the ligand's electronic properties, influenced by the butyl and phenyl substituents, would directly modulate the emission color and efficiency of the resulting metal complex.

Computational Chemistry Methodologies

Computational chemistry provides powerful tools for understanding the intricate electronic and structural properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. For this compound and its derivatives, these methodologies, particularly those based on quantum mechanics, are invaluable for predicting molecular behavior, from ground-state geometries to the dynamics of excited states.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. ias.ac.innih.gov It is widely used to investigate the electronic structure and properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. The geometry optimization process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest total energy. nih.gov For substituted phenylpyridine derivatives, this involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for this purpose. tandfonline.comnih.gov The optimization provides key structural parameters like bond lengths, bond angles, and dihedral angles. For a molecule like this compound, a key parameter would be the dihedral angle between the pyridine and phenyl rings, which influences the degree of π-conjugation.

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial for predicting a molecule's chemical reactivity and kinetic stability. ias.ac.in For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. In substituted phenylpyridines, the distribution of these orbitals reveals the regions most likely to act as electron donors (HOMO) or acceptors (LUMO). For example, in many 2-phenylpyridine derivatives, the HOMO is often localized on the phenyl ring and the pyridine nitrogen, while the LUMO is distributed across the pyridine ring. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to understand bonding interactions. NBO analysis can quantify hyperconjugative interactions, which contribute to molecular stability. tandfonline.com

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization and Electronic Structure Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, Electronic properties of organic molecules. nih.gov |

| M06-2X | 6-311++G(d,p) | High-accuracy thermochemistry and kinetics, Non-covalent interactions. tandfonline.com |

DFT is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. rsc.org This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states). The energy difference between a transition state and the corresponding reactant(s) defines the activation energy or energy barrier, which is a key determinant of the reaction rate. researchgate.net

For the synthesis of this compound and its derivatives, which often involves cross-coupling reactions like the Suzuki-Miyaura reaction, DFT can be used to model the catalytic cycle. mdpi.com Calculations can reveal the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination. By comparing the energy barriers of different potential pathways, the most plausible reaction mechanism can be identified. researchgate.netresearchgate.net For example, in the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition of ketenes with benzaldehydes, DFT calculations have shown that the cycloaddition step is both the rate-determining and stereoselectivity-determining step. rsc.org

The transition dipole moment (TDM) is a quantum mechanical quantity that determines the probability of a transition occurring between two electronic states upon interaction with electromagnetic radiation. huntresearchgroup.org.uk It is an off-diagonal matrix element of the dipole moment operator, coupling the wavefunctions of the initial and final states. nsf.gov A non-zero TDM is a prerequisite for an electronic transition to be "allowed" and thus observable in absorption or emission spectroscopy. The magnitude of the TDM squared is proportional to the intensity of the spectral band. huntresearchgroup.org.uk

DFT and its time-dependent extension (TD-DFT) are used to calculate TDMs for electronic excitations. nsf.govrsc.org For phenylpyridine derivatives, particularly when used as ligands in phosphorescent organometallic complexes (e.g., with iridium), the TDM is a critical parameter. rsc.org The efficiency of Organic Light-Emitting Diodes (OLEDs) depends on the radiative decay from the triplet excited state to the singlet ground state (phosphorescence). This transition is formally spin-forbidden, but spin-orbit coupling allows it to gain intensity by "borrowing" from allowed singlet-singlet transitions. iaea.org The calculated TDM helps to quantify the strength of these transitions and predict the radiative lifetime of the excited state. rsc.org The direction of the TDM also gives the polarization of the transition, which is important for understanding how the molecule will interact with polarized light. researchgate.net

Many chemical processes and photophysical measurements occur in solution, where solvent molecules can significantly influence the behavior of the solute. iaea.org Computational models can account for these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. iaea.org

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in DFT calculations. nih.gov In PCM, the solute is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This approach allows for the calculation of properties in different solvent environments at a manageable computational cost. researchgate.net

For substituted pyridine derivatives, which can exhibit significant changes in their dipole moments upon electronic excitation, solvent polarity can have a profound effect on their absorption and emission spectra (solvatochromism). researchgate.net DFT calculations using PCM can predict these solvatochromic shifts by comparing the calculated transition energies in the gas phase versus in different solvent continua. These studies help to understand the intramolecular charge transfer (ICT) character of the electronic transitions. researchgate.netmdpi.com

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe electronic excited states. rsc.orgnih.gov TD-DFT is the most widely used method for calculating the properties of excited states in medium to large molecules due to its computational efficiency and reasonable accuracy for many types of transitions. rsc.orgchemrxiv.org

TD-DFT is routinely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra. nih.gov For phenylpyridine derivatives and their metal complexes, TD-DFT can predict the absorption spectra, providing insights into the nature of the electronic transitions involved (e.g., π→π* transitions localized on the ligand or metal-to-ligand charge transfer (MLCT) transitions). mdpi.comacs.org

Furthermore, TD-DFT can be used to optimize the geometry of excited states. By finding the energy minimum on the excited-state potential energy surface, one can calculate emission energies (fluorescence or phosphorescence), which often occur at lower energies (longer wavelengths) than the corresponding absorption. acs.org This difference between the absorption and emission maxima is known as the Stokes shift.

In the study of phosphorescent materials based on phenylpyridine ligands, TD-DFT is indispensable. nih.govresearchgate.net It is used to calculate the energy of the lowest triplet state (T₁) and the nature of the orbitals involved. By including spin-orbit coupling effects, TD-DFT can predict the phosphorescence lifetime, which is a critical parameter for OLED performance. iaea.orgresearchgate.net For example, studies on fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] have used TD-DFT to elucidate the mechanism of its strong phosphorescence, showing that the emission arises from a mixture of MLCT and ligand-centered π-π* states. iaea.orgresearchgate.net These calculations are crucial for the rational design of new and more efficient phosphorescent materials based on the 2-phenylpyridine scaffold.

Table 2: Summary of Computational Methodologies and Their Applications

| Methodology | Core Concept | Key Applications for Phenylpyridines |

|---|---|---|

| DFT | Models electron density to determine ground-state properties. | Geometry optimization, HOMO/LUMO analysis, Reaction mechanism studies, Solvent effects. |

| TD-DFT | Extends DFT to calculate properties of electronic excited states. | UV-Vis absorption spectra, Fluorescence/Phosphorescence energies, Excited state characterization (e.g., MLCT, π-π*), Radiative lifetimes. |

Simulation of Emission Properties and Assignment of Electronic Transitions (e.g., ³MLCT)

Computational chemistry provides powerful tools for simulating the emission properties of molecules like this compound and its derivatives. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting electronic absorption and emission spectra, offering insights into the nature of the excited states involved.

For instance, studies on closely related derivatives, such as 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile, have characterized their spectral fluorescence properties. Experimental measurements for this compound in toluene (B28343) revealed an absorption maximum (λ_abs) at 395-439 nm and an intense fluorescence emission band in the range of 449-471 nm. mdpi.com Such experimental data serves as a crucial benchmark for validating and refining computational models. The shape of the photoluminescence spectra, often featuring a long-wavelength shoulder, suggests the presence of multiple radiating excited states, which can be computationally analyzed. mdpi.com

In the context of organometallic complexes involving phenylpyridine-type ligands, the assignment of electronic transitions is critical. A common and important transition is the Metal-to-Ligand Charge Transfer (MLCT). Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The resulting excited state can then relax to a triplet MLCT (³MLCT) state, which is often responsible for the phosphorescence observed in these complexes. caltech.edunih.govnih.gov

Theoretical calculations on various iridium, ruthenium, and iron complexes with phenylpyridine-based ligands have been performed to elucidate the nature of these transitions. nih.govnih.govrsc.orgrsc.org DFT and TD-DFT calculations can determine the energies of the relevant electronic states (e.g., ¹MLCT, ³MLCT, and metal-centered ³MC states) and their ordering. rsc.orgrsc.org For example, in iridium complexes with phenylpyridine ligands, TD-DFT studies have been used to analyze how ancillary ligands influence the emission peak and the efficiency of the MLCT transition. nih.gov The calculations reveal the contributions of different orbitals (e.g., HOMO, LUMO) to the electronic transitions, confirming their charge-transfer character.

The following table summarizes representative photophysical data for a derivative, 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile, which can be used to validate computational simulations.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Photoluminescence Quantum Yield (Φ) |

|---|---|---|---|---|

| 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile | DCM | - | - | 0.63 |

| 2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile | Toluene | - | - | 0.63 |

| 2-(Butyl(methyl)amino)pyridine-3,4-dicarbonitriles | Toluene | 395-439 | 449-471 | - |

Computational Insights into C-H Agostic Interactions

Agostic interactions refer to the intramolecular interaction between a C-H bond and an electron-deficient transition metal center. colab.wsresearchgate.netarxiv.org This three-center, two-electron bond is a crucial concept in organometallic chemistry, often implicated as an intermediate in C-H bond activation processes. researchgate.net Computational methods are essential for identifying and characterizing these weak interactions.

Computational characterization of agostic interactions relies on several key approaches:

Geometric Analysis: Optimized geometries from DFT calculations can reveal characteristic structural features, such as an elongated C-H bond, a short M···H distance (typically 1.8–2.3 Å), and a compressed C-H···M angle (90–140°). researchgate.net

Vibrational Frequency Analysis: A hallmark of an agostic interaction is the weakening of the C-H bond, which computationally manifests as a red shift (decrease) in its stretching frequency in the calculated infrared (IR) spectrum. researchgate.net

Topological Analysis of Electron Density: The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing bonding. nih.gov In an agostic interaction, a bond critical point (BCP) between the metal and the hydrogen atom can be identified, and the properties of this BCP (like electron density and its Laplacian) provide evidence for the interaction's nature. colab.wsnih.gov

Orbital Analysis: Methods like Natural Bond Orbital (NBO) analysis can quantify the interaction in terms of donor-acceptor orbital interactions, typically showing charge transfer from the C-H σ-bonding orbital to an empty d-orbital on the metal. arxiv.org

These computational techniques have been applied to study agostic bonds in a wide range of d⁰ metal alkyl complexes and other systems. colab.wschemrxiv.org The insights gained help explain reaction mechanisms, such as in polymerization catalysis, where agostic interactions are thought to stabilize transition states. colab.ws For a hypothetical metal complex of this compound, computational chemists would use these methods to probe for potential agostic interactions between the butyl chain and the metal center, providing insights into the complex's stability and reactivity.

| Computational Method | Key Descriptor for Agostic Interaction | Typical Finding |

|---|---|---|

| DFT Geometry Optimization | Bond lengths and angles | Elongated C-H bond; Short M···H distance; Acute C-H···M angle |

| DFT Frequency Calculation | C-H stretching frequency (ν_CH) | Red shift (lower frequency) compared to a non-agostic C-H bond |

| QTAIM | Bond Critical Point (BCP) | Presence of a BCP between Metal (M) and Hydrogen (H) |

| NBO Analysis | Orbital donor-acceptor interaction | Charge transfer from σ(C-H) orbital to a vacant metal orbital |

Incorporation of Intermolecular Interactions (e.g., π-Stacking) in Models

Intermolecular interactions, such as π-stacking, play a vital role in determining the solid-state structure, crystal packing, and consequently, the material properties of organic compounds. mdpi.com For this compound, π-stacking interactions between the aromatic rings (both phenyl and pyridine) of adjacent molecules are expected to be significant. Computational models are crucial for understanding and quantifying these non-covalent interactions.

High-level quantum mechanical methods, particularly Møller-Plesset perturbation theory (MP2), are often required to accurately describe π-stacking, as these interactions are dominated by electron correlation and dispersion effects, which are poorly described by standard DFT functionals. researchgate.net

Computational studies on pyridine dimers provide a direct analogy for the interactions expected for this compound. researchgate.net These studies investigate various possible stacking geometries:

Sandwich: Rings are parallel and directly on top of each other.

Parallel-displaced: Rings are parallel but offset from one another.

T-shaped: The edge of one ring points towards the face of another.

Calculations for the pyridine dimer have shown that antiparallel-displaced and T-shaped geometries are generally the most stable, with significant binding energies. researchgate.net The inclusion of electron correlation (e.g., at the MP2 level) is essential; calculations at the Hartree-Fock (HF) or standard DFT level often fail to find a stable, bound dimer. researchgate.net

The following table presents calculated binding energies for different configurations of the pyridine dimer, which serves as a model for the π-stacking interactions involving the pyridine moiety of this compound.

| Pyridine Dimer Geometry | Calculated Binding Energy (kcal/mol) at MP2/6-311++G** Level |

|---|---|

| Antiparallel-displaced | 3.97 |

| Antiparallel-sandwich | 3.05 |

| Parallel-displaced | 2.39 |

| T-up | 1.91 |

| Parallel-sandwich | 1.53 |

| T-down | 1.47 |

Data sourced from a computational study on pyridine dimers. researchgate.net

In developing comprehensive models for the condensed phase of this compound, these fundamental π-π interaction energies are incorporated into force fields for molecular dynamics (MD) simulations or used in crystal structure prediction algorithms. researchgate.netmdpi.com These models help rationalize existing crystal structures and predict potential new polymorphic forms, connecting molecular-level interactions to macroscopic material properties.

Academic Research Applications and Future Directions for 2 Butyl 6 Phenylpyridine Scaffolds

Materials Science and Optoelectronics

The photophysical properties of molecules based on the 2-phenylpyridine (B120327) core have been extensively investigated for applications in materials science. The introduction of a butyl group at the 6-position of the pyridine (B92270) ring can modulate these properties, offering avenues for the development of novel materials with tailored characteristics.

Ligands for Phosphorescent Organic Light-Emitting Diodes (OLEDs)

The 2-phenylpyridine scaffold is a cornerstone in the design of phosphorescent emitters for OLEDs, most notably in the form of cyclometalated iridium(III) complexes like tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). wikipedia.org These complexes are known for their high quantum efficiencies and have been pivotal in the development of highly efficient green and blue OLEDs. The butyl substituent in 2-butyl-6-phenylpyridine can influence the solubility and film-forming properties of the resulting metal complexes, which are crucial for the fabrication of OLED devices. While specific research on iridium complexes of this compound for OLEDs is not extensively documented, the general principles of ligand design in this field suggest that such a ligand could be beneficial. The alkyl chain may enhance the processability of the emitter and could also be used to tune the emission color through steric effects that modify the ligand field strength. Future research may explore the synthesis and characterization of such complexes to evaluate their potential in high-performance OLEDs. google.com

Design of Chromophores and Fluorophores

The this compound moiety serves as a foundational structure for the design of novel chromophores and fluorophores. The electronic properties of this scaffold can be readily tuned by further functionalization. For instance, derivatives of 2-(butylamino)-6-phenylpyridine have been synthesized and studied for their fluorescent properties. researchgate.net These compounds exhibit absorption and emission in the visible region of the electromagnetic spectrum, making them suitable for applications as fluorescent dyes. The butyl group can enhance the solubility of these dyes in organic solvents, which is a desirable property for many applications.

Research into 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile has shown that the photoluminescence quantum yield is significantly influenced by the molecular structure and the surrounding environment. researchgate.net This highlights the potential for creating a diverse library of fluorophores based on the this compound core with tailored photophysical properties.

Exploration of Dual-State Emission Phenomena

Dual-state emission (DSE) is a desirable property for fluorophores, where a compound exhibits strong luminescence in both solution and solid states. This overcomes the common issue of aggregation-caused quenching (ACQ) observed in many traditional dyes. Recent studies on derivatives of this compound, specifically 2-(butylamino)cinchomeronic dinitrile derivatives, have revealed promising DSE characteristics. researchgate.net

For example, 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile has been shown to have a high photoluminescence quantum yield in solution. researchgate.net The investigation of such molecules contributes to the fundamental understanding of DSE and paves the way for the development of advanced materials for applications in sensing, bioimaging, and solid-state lighting. The presence of the butyl group can influence the packing of the molecules in the solid state, which is a critical factor in determining their solid-state emission properties.

Solvatochromism in Advanced Material Design

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature in the design of chemical sensors and probes. The this compound scaffold, when incorporated into push-pull systems, can exhibit significant solvatochromic shifts. Derivatives such as 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile have demonstrated noticeable changes in their emission spectra in different solvents. researchgate.net

The table below presents the photophysical data for a derivative of this compound, 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile, in various solvents, illustrating its solvatochromic behavior. researchgate.net

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Photoluminescence Quantum Yield (ΦPL, %) |

|---|---|---|---|---|

| Toluene (B28343) | 435 | 468 | 1973 | 56 |

| Chloroform | 440 | 486 | 2232 | 59 |

| Dichloromethane (DCM) | 439 | 494 | 2639 | 63 |

| Acetonitrile | 432 | 527 | 4342 | 18 |

This pronounced solvatochromism can be exploited in the design of materials for detecting solvent polarity or for creating environmentally sensitive fluorescent probes. bg.ac.rs

Catalysis and Organometallic Chemistry

The nitrogen atom in the pyridine ring of this compound makes it an excellent candidate for use as a ligand in organometallic chemistry and catalysis. The steric and electronic properties of the ligand can be fine-tuned by the substituents on the pyridine and phenyl rings, influencing the activity and selectivity of the metal center.

Ligands in Homogeneous and Heterogeneous Catalysis

While specific studies detailing the use of this compound as a ligand in catalysis are not widespread, the broader class of 2-phenylpyridine derivatives has been extensively used in various catalytic transformations. These ligands have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in C-H bond activation/functionalization reactions. researchgate.netresearchgate.net For instance, palladium complexes of 2-phenylpyridine derivatives have shown high efficiency in promoting Suzuki-Miyaura cross-coupling in aqueous media. researchgate.net

The this compound ligand can be expected to form stable complexes with a range of transition metals, including palladium, platinum, rhodium, and iridium. The butyl group can enhance the solubility of these catalysts in organic solvents, facilitating homogeneous catalysis. Furthermore, the steric bulk of the butyl group could play a crucial role in controlling the selectivity of catalytic reactions. In the realm of heterogeneous catalysis, these ligands could be anchored to solid supports to create recyclable catalysts. The principles of metal-ligand cooperation, which have been explored in pincer-type complexes, could also be applicable to systems incorporating the this compound scaffold. mdpi.com Future research in this area could focus on synthesizing and screening a variety of metal complexes of this compound for their catalytic activity in a wide range of organic transformations.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. Catalytic methods, often employing transition metals, are pivotal in this field. These reactions encompass a wide range of transformations, including cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), C-H activation/functionalization, and various addition reactions. The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligands coordinated to the metal center.

While pyridyl-containing ligands are extensively used in catalysis due to their strong coordination properties, a specific investigation into the role of this compound in facilitating C-C or C-X bond formation is not documented in the currently available scientific literature. General studies on related pyridine-containing molecules suggest that the electronic and steric properties of the substituents on the pyridine ring can significantly influence the catalytic activity of a metal complex. However, without specific studies on the 2-butyl-6-phenyl derivative, its potential efficacy or specific applications in this area remain speculative.

Investigations into Cooperative Activation Systems

Cooperative activation involves systems where two or more distinct catalytic species work in concert to facilitate a chemical transformation that is inefficient or impossible with either catalyst alone. This can involve bimetallic systems or metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in bond activation. The C-H activation of substrates like 2-phenylpyridine has been a subject of such investigations, where the pyridine nitrogen and the phenyl ring work together to direct and facilitate the cleavage of a C-H bond. rsc.orgresearchgate.netnih.govresearchgate.net

Despite the interest in the parent 2-phenylpyridine scaffold in cooperative C-H activation, there is no available research that specifically investigates this compound within cooperative activation systems. The introduction of a butyl group at the 6-position of the pyridine ring would alter the steric and electronic environment around the nitrogen atom, which could potentially influence its coordination and cooperative reactivity, but this has not been experimentally explored or reported.

Fundamental Organic Synthesis and Methodological Advancement

Building Blocks for Complex Molecular Architectures

In organic synthesis, the term "building block" refers to a molecule or a molecular fragment that can be readily incorporated into a larger, more complex structure. Phenylpyridine derivatives are valuable building blocks, particularly in the synthesis of ligands for organometallic chemistry, functional materials, and pharmaceutically active compounds.

No specific examples have been reported in the academic literature of this compound being used as a foundational building block for the synthesis of more complex molecular architectures. Its potential utility in this regard has not yet been demonstrated or documented.

Reagents in Novel Synthetic Transformations

Beyond their role as ligands or building blocks, some molecules can act as reagents that directly participate in and are consumed during a novel synthetic transformation. This could involve the transfer of a specific functional group or the initiation of a particular reaction cascade.

A review of current research indicates that this compound has not been utilized as a key reagent in any reported novel synthetic transformations.

Development of Sustainable and Metal-Free Synthetic Protocols

The development of sustainable chemical processes is a major focus of modern chemistry, with an emphasis on reducing reliance on toxic or precious metals and minimizing waste. This has led to a surge in research on metal-free catalytic systems and the use of more environmentally benign reagents and solvents.

There are no studies available that describe the use of this compound in the context of developing sustainable or metal-free synthetic protocols. The broader field of metal-free synthesis is advancing rapidly, but this specific compound has not been featured in such methodologies.

Advanced Characterization Probes

Fluorescent molecules are widely used as probes in various analytical and biological applications. The photophysical properties of a molecule, such as its absorption and emission wavelengths and quantum yield, determine its suitability as a fluorescent probe. The pyridine scaffold is a component of many fluorescent compounds.

While related aminopyridine structures have been investigated for their fluorescent properties and potential applications as biochemical probes, there is no published research on the use of this compound as an advanced characterization probe. Its intrinsic photophysical properties and its potential for development into a specialized probe for analytical or imaging purposes have not been reported.

Application in Acid-Base Interaction Studies on Solid Acid Catalysts

The unique structural characteristics of this compound, specifically the steric hindrance around the nitrogen atom due to the ortho-substituents, make its scaffold a valuable tool for the characterization of acid sites on the surfaces of solid acid catalysts. While direct experimental studies employing this compound as a probe molecule are not extensively documented in publicly available research, the principles of its application can be thoroughly understood by examining studies of analogous, sterically hindered pyridine derivatives such as 2,6-dimethylpyridine (B142122) and 2,6-di-tert-butylpyridine. These molecules serve as established probes for differentiating between various types of acid sites and their accessibility within porous catalytic materials.

The fundamental principle lies in using the size and basicity of the probe molecule to investigate the nature and distribution of acid sites. Solid acid catalysts, such as zeolites and metal oxides, possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors), which are crucial for their catalytic activity. The interaction of a basic probe molecule with these sites can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Temperature-Programmed Desorption (TPD).

Due to the steric bulk of the butyl and phenyl groups at the 2 and 6 positions, the this compound molecule is expected to have restricted access to acid sites located within the micropores of certain catalysts. This property allows for the selective titration of acid sites on the external surface of the catalyst particles or at the pore mouths. By comparing the results with those obtained using a smaller, unhindered probe like pyridine (which can access both internal and external sites), researchers can quantify the distribution of acid sites within the catalyst structure.

Detailed Research Findings with an Analogous Probe Molecule

To illustrate the methodology and the nature of the data obtained, we can consider the well-documented case of 2,6-dimethylpyridine (2,6-lutidine) adsorption on a solid acid catalyst, as studied by FTIR spectroscopy. When 2,6-dimethylpyridine is introduced to a solid acid, it adsorbs onto the available acid sites. The specific mode of interaction gives rise to characteristic vibrational bands in the infrared spectrum, allowing for the identification and quantification of Brønsted and Lewis acid sites.

For instance, the interaction of 2,6-dimethylpyridine with a Brønsted acid site leads to the formation of a 2,6-dimethylpyridinium ion, which exhibits distinct IR absorption bands. Similarly, coordination of the nitrogen lone pair with a Lewis acid site results in a different set of characteristic bands.

The table below presents typical infrared band assignments for 2,6-dimethylpyridine adsorbed on solid acid catalysts, which would be analogous to the expected findings for this compound.

| Interaction Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Brønsted Acid Site | Ring Vibration | ~1640 - 1655 | Indicates the formation of a 2,6-dimethylpyridinium ion. |

| Ring Vibration | ~1540 - 1550 | A key indicator of protonation by a Brønsted acid site. | |

| Lewis Acid Site | Ring Vibration | ~1610 - 1630 | Represents the coordination of the pyridine nitrogen to a Lewis acid site. |

| Ring Vibration | ~1450 - 1460 | Another characteristic band for Lewis acid-base adduct formation. |

Temperature-programmed desorption (TPD) studies can further elucidate the strength of these acid sites. In a TPD experiment, the catalyst with the adsorbed probe molecule is heated at a constant rate, and the desorption of the molecule is monitored. The temperature at which desorption occurs is related to the strength of the acid-probe interaction; stronger acid sites will retain the probe molecule to higher temperatures. For a sterically hindered probe like this compound, the desorption profile would provide information on the strength of the externally accessible acid sites. Research on 2,6-dimethylpyridine has shown that it desorbs at lower temperatures from Lewis acid sites compared to pyridine, suggesting a weaker bond due to steric hindrance.

Emerging Research Avenues and Future Perspectives

Development of Highly Regioselective and Stereoselective Synthetic Pathways

The synthesis of asymmetrically 2,6-disubstituted pyridines presents a significant challenge due to the need for precise control over the placement of different substituents (regioselectivity). Traditional condensation methods often yield mixtures of products when applied to non-symmetrical systems. nih.gov Consequently, modern research focuses on developing highly regioselective and, where applicable, stereoselective synthetic routes.

Regioselective Strategies: Transition-metal-catalyzed cross-coupling and C-H activation reactions have become powerful tools for the regioselective construction of substituted pyridines. thieme-connect.com For instance, methods involving the palladium-catalyzed aerobic oxidative denitrogenation of pyridotriazoles can selectively produce 6-aryl-2-benzoylpyridines. rsc.org This strategy relies on the in-situ generation of metal-carbene intermediates that undergo specific reaction pathways. rsc.org Another approach involves the direct C-H functionalization of a pre-formed pyridine (B92270) ring, where a directing group can guide the introduction of a substituent to a specific position. nih.gov Nickel/Lewis acid catalyst systems, for example, have been shown to achieve C-2 selective alkenylation of pyridines. acs.org One-pot multicomponent reactions, which combine several reactants in a single operation, also offer a highly efficient and regiocontrolled route to polysubstituted pyridines by carefully designing the reaction sequence. core.ac.ukorganic-chemistry.org

Stereoselective Strategies: When chirality is a desired feature in the final molecule, stereoselective synthesis becomes paramount. While 2-Butyl-6-phenylpyridine itself is achiral, the principles for creating chiral pyridine derivatives are expanding. This is crucial for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. nih.gov Strategies include the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts, where a chiral auxiliary directs the approach of the nucleophile to create a specific stereocenter. acs.org Furthermore, copper-catalyzed systems using chiral diphosphine ligands have enabled highly enantioselective alkylations of alkenyl pyridines, demonstrating the potential to introduce chiral alkyl side chains onto the pyridine core with high precision. nih.govresearchgate.net

| Synthetic Strategy | Key Features | Primary Advantage | Reference |

|---|---|---|---|

| Transition-Metal C-H Activation | Direct functionalization of C-H bonds; often requires a directing group. | High atom economy; reduces pre-functionalization steps. | thieme-connect.com |

| Denitrogenative Transannulation | Uses pyridotriazoles as precursors to generate metal-carbene intermediates. | Provides access to specific substitution patterns like 6-aryl-2-benzoylpyridines. | rsc.org |

| One-Pot Multicomponent Reactions | Combines three or more reactants in a single step. | High efficiency, operational simplicity, and controlled regiochemistry. | organic-chemistry.org |

| Asymmetric Catalysis | Employs chiral catalysts (e.g., Cu-diphosphine complexes) to induce enantioselectivity. | Access to enantiomerically enriched chiral pyridine derivatives. | nih.govresearchgate.net |

In-depth Elucidation of Reaction Mechanisms and Intermediates

A profound understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The formation of the pyridine ring can proceed through various pathways, each involving distinct intermediates.

Modern transition-metal-catalyzed syntheses involve different mechanistic paradigms. For instance, C-H activation pathways often proceed via the formation of a cyclometalated intermediate (e.g., a palladacycle), where the metal catalyst coordinates to the pyridine nitrogen and inserts into a C-H bond. rsc.org This intermediate then reacts with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the catalyst. rsc.org Similarly, cycloaddition reactions, such as the metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, provide an atom-economical route to pyridines through distinct organometallic intermediates. acsgcipr.org

Mechanistic studies combining experimental techniques (like kinetic analysis and intermediate trapping) and computational modeling are crucial for mapping the potential energy surfaces of these reactions. nih.gov Such studies help identify rate-determining steps, transition states, and key intermediates, providing the knowledge needed to improve catalyst design and reaction conditions for higher selectivity and yield. nih.govresearchgate.net

Rational Design of Next-Generation Functional Materials with Tunable Properties

The 2-phenylpyridine (B120327) scaffold is a well-established building block in materials science, particularly for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The introduction of an alkyl group, such as the butyl chain in this compound, allows for the fine-tuning of the material's physical and electronic properties.

The electronic properties of pyridine-based materials are governed by the interplay between the electron-deficient pyridine ring and the substituents. mdpi.com The phenyl group provides an extended π-conjugated system, while the butyl group can influence solubility, solid-state packing, and molecular conformation. By systematically modifying these substituents, researchers can rationally design materials with desired characteristics:

Tunable Photophysical Properties: The emission color, quantum yield, and lifetime of fluorescent or phosphorescent materials can be precisely controlled. tandfonline.com For example, altering the electronic nature of substituents on the phenyl ring or the position of attachment on the pyridine core can shift the emission wavelength across the visible spectrum. mdpi.commdpi.com

Enhanced Solubility and Processability: The butyl group improves the solubility of the compound in organic solvents, which is critical for fabricating thin-film devices using solution-based techniques.

Control of Intermolecular Interactions: The alkyl chain can disrupt π-π stacking in the solid state, which can help mitigate aggregation-caused quenching (ACQ) of fluorescence and improve the performance of solid-state devices. mdpi.com

Future research will likely focus on incorporating the 2-alkyl-6-arylpyridine motif into more complex architectures, such as polymers, dendrimers, and metal-organic frameworks (MOFs), to create advanced materials for sensing, catalysis, and energy conversion.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For a target molecule like this compound, AI can be applied in several ways:

Retrosynthesis Prediction: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes. cas.org These tools can identify potential starting materials and reaction sequences that a human chemist might overlook.

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) to maximize the yield and selectivity of a desired reaction. technologynetworks.com By creating a feedback loop where an AI algorithm designs experiments that are then performed by an automated synthesis platform, the optimal conditions for a whole class of reactions can be rapidly identified. technologynetworks.commdpi.com

Property Prediction and de novo Design: AI can predict the physical, chemical, and biological properties of virtual compounds before they are synthesized. This allows for the rapid screening of large libraries of potential pyridine derivatives to identify candidates with specific functional properties, such as a desired emission wavelength or binding affinity, guiding synthetic efforts toward the most promising molecules.

The integration of AI with automated synthesis platforms promises to create a closed-loop system for autonomous molecular discovery and optimization, significantly reducing the time from concept to compound. synthiaonline.com

Adherence to Green Chemistry Principles in Synthetic Route Development

The growing emphasis on sustainability in the chemical industry necessitates the development of environmentally benign synthetic methods. The principles of green chemistry—such as preventing waste, maximizing atom economy, and using less hazardous substances—are increasingly guiding the design of synthetic routes for pyridines. nih.govrasayanjournal.co.in

Key green chemistry approaches applicable to the synthesis of this compound include:

Heterogeneous Catalysis: Using solid catalysts, such as zeolites, simplifies product purification and allows for catalyst recycling, reducing waste. rsc.org Vapor-phase reactions over zeolite catalysts have been used to produce pyridines from renewable feedstocks like glycerol (B35011) and ammonia (B1221849). rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often increasing product yields. acs.org One-pot multicomponent reactions for pyridine synthesis have been shown to be highly efficient under microwave conditions. acs.org

Use of Greener Solvents and Reagents: Research is focused on replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. rasayanjournal.co.in The use of acceptorless dehydrogenative coupling (ADC) strategies, which use alcohols as substrates and produce only water and hydrogen as byproducts, represents a particularly sustainable approach to N-heterocycle synthesis. rsc.org

By integrating these principles, future synthetic routes to this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Butyl-6-phenylpyridine in laboratory settings?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation of pyridine derivatives with alkyl/aryl precursors. For reproducibility, document reaction conditions (temperature, catalysts, solvents) and purification steps (e.g., column chromatography, recrystallization). Characterization should include , , and mass spectrometry to confirm structure and purity .

Q. How should researchers handle this compound safely given limited toxicity data?

- Methodological Answer : Treat the compound as potentially hazardous. Use fume hoods, gloves, and protective eyewear. Follow guidelines in safety data sheets (SDS), even if toxicity data are incomplete. Store in a cool, dry environment to prevent degradation, and dispose of waste via certified hazardous waste programs .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Prioritize to confirm the pyridine ring substitution pattern and alkyl/aryl group integration. Infrared (IR) spectroscopy can identify functional groups (e.g., C=N stretches). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity should be verified via HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Conduct systematic replication studies under controlled conditions. Compare results with literature using standardized protocols (e.g., IUPAC guidelines for melting point determination). Employ computational methods (e.g., DFT calculations) to predict properties and validate experimental data .

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic systems?

- Methodological Answer : Use kinetic studies to monitor reaction progress (e.g., in situ FTIR or GC-MS). Design control experiments to isolate variables (e.g., catalyst loading, solvent polarity). For mechanistic insights, employ isotopic labeling or trapping of intermediates. Publish full experimental details to enable reproducibility .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Perform tiered ecotoxicity assays:

- Acute toxicity : Use Daphnia magna or algae models (OECD Test 202/201).

- Biodegradation : Apply OECD 301B (CO evolution test) to assess persistence.

- Bioaccumulation : Measure log (octanol-water partition coefficient) to estimate potential .

Q. What strategies mitigate analytical interference when quantifying this compound in complex matrices?

- Methodological Answer : Optimize sample preparation (e.g., solid-phase extraction for environmental samples). Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to enhance specificity. Validate methods via spike-recovery experiments and inter-laboratory comparisons .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying alkyl chain length or aryl substituents). Use multivariate analysis (e.g., PCA or QSAR models) to correlate structural features with biological/chemical activity. Include negative controls and dose-response assays .